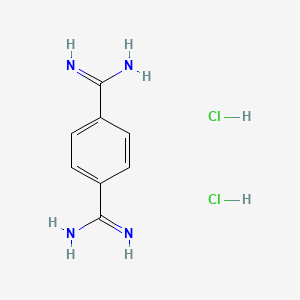

Terephthalimidamide dihydrochloride

Description

Dihydrochloride salts are commonly used to enhance the solubility and stability of organic bases in pharmaceutical and industrial applications. These salts typically form crystalline structures and are synthesized via acid-base reactions, where hydrochloric acid reacts with the parent amine or imidamide compound.

Properties

IUPAC Name |

benzene-1,4-dicarboximidamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4.2ClH/c9-7(10)5-1-2-6(4-3-5)8(11)12;;/h1-4H,(H3,9,10)(H3,11,12);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFIJMILWUMIXPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)C(=N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of terephthalimidamide dihydrochloride typically involves the reaction of terephthalic acid with ammonia or an amine under specific conditions. One common method includes the use of t-BuOK (potassium tert-butoxide) in a methanol solution of benzene-1,4-dicarboximidamide hydrochloride . The reaction conditions often require an inert atmosphere and room temperature to ensure the stability of the compound .

Industrial Production Methods

Industrial production methods for terephthalimidamide dihydrochloride are similar to laboratory synthesis but on a larger scale. These methods involve the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and requires careful handling due to its hygroscopic nature .

Chemical Reactions Analysis

Types of Reactions

Terephthalimidamide dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in the reactions of terephthalimidamide dihydrochloride include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of terephthalimidamide dihydrochloride depend on the type of reaction. For example, oxidation reactions may produce terephthalic acid, while reduction reactions may yield terephthalamidine .

Scientific Research Applications

Terephthalimidamide dihydrochloride has a wide range of scientific research applications, including:

Biology: The compound is used in the study of biological processes and the development of new drugs.

Industry: It is used in the production of high-performance materials, such as polymers and resins.

Mechanism of Action

The specific mechanism of action of terephthalimidamide dihydrochloride is not well understood. it is believed to interact with nucleic acids, proteins, and lipids, forming complexes that may affect cellular processes . The compound’s mechanism of action may vary depending on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Analytical Chemistry Standards

- Putrescine Dihydrochloride and Cadaverine Dihydrochloride: Used as analytical standards (1000 mg/L stock solutions) for quantifying biogenic amines in food samples. Their preparation involves dissolution in deionized water, ensuring precise calibration .

Data Table: Key Properties of Comparable Dihydrochlorides

Biological Activity

Terephthalimidamide dihydrochloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy against various pathogens, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

Terephthalimidamide dihydrochloride is derived from terephthalic acid and contains amide functional groups that contribute to its biological properties. The compound's chemical structure can be represented as follows:

This structure facilitates interactions with biological targets, making it a candidate for various pharmacological applications.

The biological activity of terephthalimidamide dihydrochloride is primarily attributed to its ability to interact with cellular components such as DNA and proteins. Notably, studies have shown that compounds with similar structures exhibit:

- DNA Binding Affinity : Research indicates that certain arylimidamides, which share structural similarities with terephthalimidamide dihydrochloride, can bind to DNA, potentially interfering with replication and transcription processes .

- Antimicrobial Activity : Compounds in the same family have demonstrated significant antimicrobial effects against various pathogens, including Leishmania species. For instance, some derivatives showed IC50 values below 1 µM against L. amazonensis and L. donovani, indicating potent antileishmanial activity .

Efficacy Against Pathogens

The following table summarizes the biological activity of terephthalimidamide dihydrochloride and related compounds against specific pathogens:

Case Studies

Case Study 1: Antileishmanial Activity

A study focused on the synthesis and evaluation of arylimidamides, including derivatives of terephthalimidamide dihydrochloride, found that several compounds exhibited remarkable activity against intracellular L. donovani. The most active derivatives showed IC50 values ranging from 25 nM to 79 nM, demonstrating their potential as therapeutic agents for leishmaniasis treatment .

Case Study 2: Cytotoxicity Assessment

In assessing the cytotoxic effects of these compounds, researchers found that while some derivatives were effective against pathogens, they also exhibited significant toxicity in animal models. For instance, compounds like 9a caused severe tremors in mice at doses as low as 10 mg/kg, highlighting the need for further structural modifications to enhance selectivity and reduce toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.